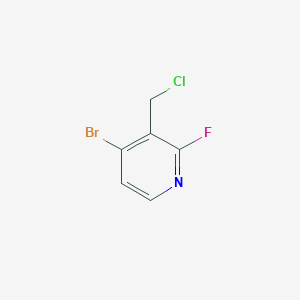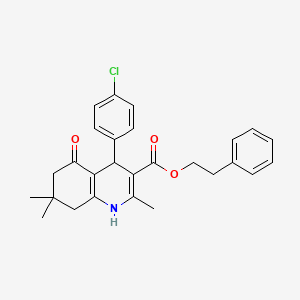![molecular formula C23H28N4OS B12499029 N-(3-methylphenyl)-2-{[4-(2-methylpropyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12499029.png)
N-(3-methylphenyl)-2-{[4-(2-methylpropyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-methylphenyl)-2-{[4-(2-methylpropyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic organic compound that belongs to the class of triazole derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methylphenyl)-2-{[4-(2-methylpropyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate alkylating agents.
Attachment of the Sulfanyl Group: The sulfanyl group can be introduced via a nucleophilic substitution reaction using thiol compounds.
Acetamide Formation: The final step involves the acylation of the amine group with acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the triazole ring or the acetamide group, potentially leading to the formation of amines or other reduced derivatives.
Substitution: The aromatic ring and the triazole moiety can participate in various substitution reactions, such as halogenation, nitration, or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as halogens (Cl2, Br2), nitric acid (HNO3), and alkyl halides are commonly employed.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group could yield sulfoxides or sulfones, while substitution reactions on the aromatic ring could introduce various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a bioactive compound in drug discovery and development.
Medicine: Investigation of its pharmacological properties for the treatment of diseases.
Industry: Use in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of this compound would depend on its specific interactions with biological targets. Typically, triazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The sulfanyl group may also play a role in binding to metal ions or other biomolecules, influencing the compound’s overall activity.
Comparación Con Compuestos Similares
Similar Compounds
N-(3-methylphenyl)-2-{[4-(2-methylpropyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide: can be compared to other triazole derivatives with similar structures, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of the sulfanyl group, which may confer unique biological or chemical properties compared to other triazole derivatives.
Propiedades
Fórmula molecular |
C23H28N4OS |
|---|---|
Peso molecular |
408.6 g/mol |
Nombre IUPAC |
N-(3-methylphenyl)-2-[[4-(2-methylpropyl)-5-(2-phenylethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C23H28N4OS/c1-17(2)15-27-21(13-12-19-9-5-4-6-10-19)25-26-23(27)29-16-22(28)24-20-11-7-8-18(3)14-20/h4-11,14,17H,12-13,15-16H2,1-3H3,(H,24,28) |
Clave InChI |
WQTJZTMIFKTAIS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(N2CC(C)C)CCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{3-[morpholin-4-yl(oxo)acetyl]-1H-indol-1-yl}-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B12498947.png)

![2-(3,4-dihydroisoquinolin-2(1H)-yl)[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B12498955.png)

![N-[2-(tert-butylsulfanyl)ethyl]-N~2~-(3-chloro-4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B12498971.png)
amine](/img/structure/B12498974.png)
![2-[5-(2-Methoxy-5-nitrophenyl)furan-2-yl]-1,3-benzothiazole](/img/structure/B12498976.png)
![N-[1,2-diphenyl-2-(pyrrolidin-2-ylformamido)ethyl]pyrrolidine-2-carboxamide](/img/structure/B12498983.png)

![N~2~-(2-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-(2-phenylethyl)glycinamide](/img/structure/B12499003.png)
![3-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]-1-(thiomorpholin-4-yl)propan-1-one](/img/structure/B12499013.png)
![N-[(8alpha,9R)-6'-Methoxycinchonan-9-yl]-N'-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)thiourea](/img/structure/B12499014.png)
![Ethyl {[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl}acetate](/img/structure/B12499023.png)
![Methyl 4-(4-ethylpiperazin-1-yl)-3-{[(4-nitrophenoxy)acetyl]amino}benzoate](/img/structure/B12499025.png)
